molecular formula C8H4BrN3 B11882621 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile

1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B11882621
M. Wt: 222.04 g/mol
InChI Key: IFUNCXADSHSLMO-UHFFFAOYSA-N
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Description

1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile is a valuable chemical building block in organic synthesis and pharmaceutical research. The bromo and cyano functional groups on the imidazo[1,5-a]pyridine scaffold make it a versatile intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. Compounds based on the imidazo[1,5-a]pyridine core are of significant interest in medicinal chemistry. Structural analogs of this heterocyclic system are investigated as potential therapeutic agents, including as antagonists for the adenosine A2a receptor (A2a AR), a promising target for the development of new-generation anticancer agents . Furthermore, the carbonitrile (cyano) group is a key feature in the design of fluorophores. Related carbonitrile-functionalized azolopyrimidines and pyridine derivatives are studied for their photophysical properties, such as aggregation-induced emission (AIE) and mechanofluorochromism, which are relevant for applications in sensors and organic light-emitting diodes (OLEDs) . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Strictly for trained chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

1-bromoimidazo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-8-6-3-1-2-4-12(6)7(5-10)11-8/h1-4H

InChI Key

IFUNCXADSHSLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo-pyridine core, followed by bromination and introduction of the cyano group . The reaction conditions typically involve the use of solvents like ethyl acetate and catalysts such as tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo-pyridine ring.

    Cyclization Reactions: The cyano group can undergo cyclization reactions to form additional fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Cyclization Reactions: Catalysts like Lewis acids or bases can promote cyclization reactions involving the cyano group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridine derivatives, while cyclization reactions can produce complex fused ring systems.

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile is its antimicrobial activity. Research indicates that this compound exhibits potent effects against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). The minimum inhibitory concentration (MIC) values reported for this compound are as low as 0.006 μM against certain strains, highlighting its potential as a novel therapeutic agent for tuberculosis treatment .

Anticancer Activity

The compound also shows significant anticancer properties. Studies have demonstrated that it can inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro assays conducted on HeLa cells revealed half-maximal inhibitory concentration (IC50) values below 150 μM for several derivatives, indicating selective targeting of cancer cells with minimal harm to normal cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit key inflammatory mediators, potentially reducing inflammation in various disease models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at different positions on the imidazo and pyridine rings can significantly impact its potency and selectivity against various biological targets. For example:

ModificationObserved Effect
Bromine at C3Enhanced binding affinity
Substituents at C2 and C6Improved potency against Mtb

These insights into SAR can guide future modifications to enhance the efficacy and selectivity of this compound against specific pathogens or cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of this compound against MDR-TB strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent. This study emphasizes the need for further investigations into its mechanism of action and potential clinical applications .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells .

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesNotes
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB and XDR-TB strains
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Mechanism of Action

The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
This compound* C₈H₄BrN₃ 238.04 (calc.) Br (C1), CN (C3) High polarity, UV/Vis absorption Inferred
3-Bromoimidazo[1,5-a]pyridine C₇H₅BrN₂ 197.03 Br (C3) Lipophilic, base-sensitive
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid C₉H₄BrF₃N₂O₂ 309.04 Br (C1), CF₃ (C3), COOH (C6) Acidic, fluorophilic
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile C₉H₆BrN₃O 252.07 Br (C6), CN (C3), OMe (C4) Fluorescent, PDK1 inhibitor
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile C₈H₄BrN₃O 238.04 Br (C4), CN (C3), OH (C6) Polar, hydrogen-bonding capacity

*Note: Data for this compound are inferred from analogs.

Key Observations :

  • Substituent Effects : Bromine at position 1 (imidazo) vs. position 6 (pyrazolo) alters electronic density and steric hindrance, impacting reactivity in cross-coupling reactions .
  • Polarity: Cyano and hydroxyl groups increase polarity and solubility in polar solvents compared to methoxy or trifluoromethyl groups .
Imidazo[1,5-a]pyridine Derivatives
  • CBr₄-Mediated Cyclization : describes the synthesis of 3-(pyridin-3-yl)imidazo[1,5-a]pyridines using CBr₄ as a cyclizing agent. This method could be adapted for brominated analogs .
Pyrazolo[1,5-a]pyridine Derivatives
  • Cyclocondensation: Pyrazolo[1,5-a]pyridines are synthesized via cyclocondensation of aminopyridines with ketones or nitriles, as seen in and .
  • Catalytic Methods: HCl or triethylamine catalysis yields pyrazolo[1,5-a]pyrimidines with varying substituents (e.g., aryl or amino groups at C7) .
Anticancer Activity
  • PDK1 Inhibition : 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile () inhibits PDK1, showing efficacy against angiosarcoma, prostate cancer, and Alzheimer’s disease .
  • RET Kinase Inhibition : Selpercatinib, containing a pyrazolo[1,5-a]pyridine-3-carbonitrile core, demonstrates potent RET inhibition in thyroid cancer () .
Antimicrobial Activity
  • Triazolopyrimidine Derivatives : Compounds like 6-(4-hydroxyphenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile exhibit antimicrobial activity against plant pathogens () .
Optical Properties
  • Fluorescence: Pyrazolo[1,5-a]pyrimidines with amino or aryl groups at C7 show intense fluorescence (λem = 304–414 nm), useful in bioimaging () .

Spectral and Analytical Data

  • NMR/HRMS : Imidazo[1,5-a]pyridine derivatives (e.g., 3z, 3aa in ) are characterized by distinct aromatic proton signals (δ 7.5–9.0 ppm) and molecular ion peaks in HRMS .
  • Elemental Analysis : Pyrazolo[1,5-a]pyridines () are validated via elemental analysis (C, H, N) and IR spectroscopy for functional groups (e.g., CN at ~2200 cm⁻¹) .

Biological Activity

1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its unique structure, characterized by the presence of a bromine atom and a cyano group, contributes to its significant biological activities. This article explores the compound's biological activity, focusing on its potential anti-cancer and antimicrobial properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound enhances its reactivity and versatility in medicinal chemistry. The bromine atom increases the compound's electrophilicity, facilitating interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit potent anticancer activities. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • HeLa Cell Line : Cytotoxicity assays revealed that several derivatives showed IC50 values below 150 μM, indicating significant cytotoxic effects (Kazmierczak et al., 2017) .
  • Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell survival and proliferation pathways. It may inhibit protein geranylgeranylation, which is crucial for the function of oncogenic proteins (Kazmierczak et al., 2017) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate that this compound exhibits activity against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial action (BenchChem) .
  • Mechanism : The presence of the bromine atom is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Case Studies

Several studies have highlighted the biological implications of this compound:

StudyFindingsCell Line/ModelIC50 Value
Kazmierczak et al., 2017Inhibition of Rab geranylgeranyl transferaseHeLa<150 μM
BenchChemAntimicrobial activity against MDR bacteriaVarious strainsMIC ranging from 93.7–46.9 μg/mL

The biological activity of this compound is attributed to its interactions with specific targets:

  • Enzymatic Inhibition : The compound binds to enzymes involved in critical pathways such as cell survival and proliferation.
  • Receptor Modulation : It may modulate receptor activities that are pivotal in cancer progression and microbial resistance.

Q & A

Q. What are the standard synthetic protocols for 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation and functional group introduction. A common approach uses imidazo[1,5-a]pyridine precursors subjected to bromination with reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF at 0–5°C). For the carbonitrile group, cyanation via palladium-catalyzed cross-coupling or nucleophilic substitution may follow.
  • Optimization Tips :
  • Temperature Control : Lower temperatures (0–5°C) during bromination minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for halogenation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane improves purity (>95%) .

Q. How does the electronic influence of bromine and nitrile substituents affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing nitrile group at the 3-position deactivates the ring, directing electrophilic substitutions to the 5- or 7-positions.
  • Experimental Design :
  • Use Pd(dba)₂/XPhos catalysts for aryl coupling at the 1-bromo position .
  • Monitor regioselectivity via LC-MS and 1^1H NMR to confirm substitution patterns .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., nitrile carbon at ~115 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₈H₄BrN₃) .
  • IR Spectroscopy : CN stretch at ~2200 cm⁻¹ validates nitrile presence .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in brominated imidazo[1,5-a]pyridine derivatives using advanced spectroscopic and computational methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolves regiochemical uncertainties (e.g., bromine vs. nitrile positioning) but requires high-purity crystals .
  • DFT Calculations : Predict 13^{13}C NMR chemical shifts to compare with experimental data .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships in complex mixtures .

Q. What strategies are recommended for designing biologically active derivatives of this compound, and how can their efficacy be validated?

  • Methodological Answer :
  • Derivatization : Replace bromine with pharmacophores (e.g., aryl groups via Suzuki coupling) or modify the nitrile to amides .
  • Biological Assays :
  • Kinase Inhibition : Test PDK1 inhibitory activity using ADP-Glo™ assays .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Q. How can degradation pathways and impurities of this compound be systematically analyzed under stressed conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (80°C), UV light, and acidic/alkaline conditions.
  • LC-HRMS/MS : Identify major degradation products (e.g., de-brominated or oxidized species) .
  • Stability-Indicating Methods : Develop HPLC methods with PDA detection to quantify impurities (<0.1% threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.